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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel

therapeutic agents is a continuous endeavor. This guide offers a comparative analysis of the

biological activity of 2-Bromo-N-phenylacetamide derivatives and their analogs against

established standards in antimicrobial and anticancer research. The data presented herein is

compiled from recent studies to provide a clear, objective overview of their potential.

This guide synthesizes experimental findings on the antimicrobial and cytotoxic properties of

various N-phenylacetamide derivatives, offering a valuable resource for evaluating their

therapeutic promise. While direct head-to-head comparisons are often limited in the literature,

this document brings together data from multiple sources to facilitate a broader understanding

of the structure-activity relationships within this class of compounds.

Antimicrobial Activity: A Promising Frontier
Derivatives of N-phenylacetamide have demonstrated notable activity against a range of

bacterial pathogens. The following data summarizes the antibacterial efficacy of selected

compounds compared to standard antibiotics.

Quantitative Data Summary: Antibacterial Activity
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Compound Test Organism
Zone of
Inhibition
(mm)

Standard
Zone of
Inhibition
(mm)

2-amino-N-(p-

Chlorophenyl)

acetamide

derivative (5b)

Acinetobacter

baumannii

ATCC19606

32.0 Tetracycline Not specified

Pseudomonas

aeruginosa

ATCC27853

23.5

Pseudomonas

aeruginosa

ATCC29260

24.5

2-amino-N-(p-

Chlorophenyl)

acetamide

derivative (5d)

Staphylococcus

aureus

ATCC6538p

23.5 Tetracycline Not specified

N-(2-bromo-

phenyl)-2-

hydroxy-

benzamide

derivatives

Gram-positive

bacteria

MIC: 2.5–5.0

mg/mL
Not specified Not specified

Data for 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized from a 2-bromo-

N-(p-Chlorophenyl) acetamide precursor.[1] The study on N-(2-bromo-phenyl)-2-hydroxy-

benzamide derivatives indicated they were active against Gram-positive bacteria but showed

no inhibition of Gram-negative bacteria at the tested concentrations.[2]

Experimental Protocol: Disc Diffusion Method
The antibacterial activity of the 2-amino-N-(p-Chlorophenyl) acetamide derivatives was

determined using the disc diffusion method.[1]
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Preparation of Test Solutions: The synthesized compounds were dissolved in ethyl acetate to

a concentration of 0.1 g/mL.

Impregnation of Discs: Sterile filter paper discs (6 mm in diameter) were impregnated with 30

µL of each test solution.

Inoculation of Agar Plates: Cation-adjusted Mueller Hinton agar plates were uniformly

inoculated with the test microorganisms.

Application of Discs: The impregnated discs were placed on the surface of the agar.

Incubation: The plates were incubated at 37°C for 12-16 hours.

Measurement: The diameter of the inhibition zone around each disc was measured in

millimeters. A disc impregnated with ethyl acetate served as the negative control, and

tetracycline discs were used as the positive control.[1]
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Disc Diffusion Assay Workflow
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Caption: Workflow of the disc diffusion method for antibacterial susceptibility testing.

Anticancer Activity: Targeting Malignant Cells
Several studies have highlighted the potential of N-phenylacetamide derivatives as cytotoxic

agents against various cancer cell lines. The data below compares the in-vitro activity of these

compounds with standard chemotherapeutic drugs.
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Quantitative Data Summary: Cytotoxic Activity (IC50
Values in µM)

Compound Cell Line IC50 (µM) Standard IC50 (µM)

Phenylacetamide

derivative (3j, p-

nitro)

MDA-MB-468

(Breast Cancer)
0.76 ± 0.09 Doxorubicin 0.38 ± 0.07

Phenylacetamide

derivative (3d)

MDA-MB-468

(Breast Cancer)
0.6 ± 0.08 Doxorubicin Not specified

PC-12

(Pheochromocyt

oma)

0.6 ± 0.08

MCF-7 (Breast

Cancer)
0.7 ± 0.4

2-(4-

Fluorophenyl)-N-

phenylacetamide

(2b, m-nitro)

PC3 (Prostate

Carcinoma)
52 Imatinib 40

2-(4-

Fluorophenyl)-N-

phenylacetamide

(2c, p-nitro)

PC3 (Prostate

Carcinoma)
80 Imatinib 40

MCF-7 (Breast

Cancer)
100 Imatinib 98

The IC50 value represents the concentration of a compound required to inhibit the growth of

50% of the cells in vitro.Studies on phenylacetamide derivatives showed that compounds with

a para-nitro group (3j) had strong cytotoxic effects.[3] Another derivative, 3d, was also highly

effective against multiple cancer cell lines.[4] In a separate study, 2-(4-Fluorophenyl)-N-

phenylacetamide derivatives with nitro moieties demonstrated higher cytotoxicity than those

with methoxy groups, though all were less potent than the reference drug imatinib.[5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity
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The cytotoxic effects of the phenylacetamide derivatives were evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Cell Seeding: Cancer cell lines (MCF7, MDA-MB468, and PC12) were seeded in 96-well

plates.

Compound Treatment: After cell attachment, the cells were treated with various

concentrations of the synthesized phenylacetamide derivatives.

Incubation: The plates were incubated for a specified period to allow the compounds to take

effect.

MTT Addition: MTT solution was added to each well and incubated to allow for the formation

of formazan crystals by viable cells.

Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance of the solution was measured using a

microplate reader at a specific wavelength, which is proportional to the number of viable

cells.

IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell

viability (IC50) was calculated from the dose-response curve.
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MTT Assay for Cytotoxicity Workflow
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Caption: General workflow for determining cytotoxicity using the MTT assay.

Conclusion
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The compiled data indicates that 2-Bromo-N-phenylacetamide derivatives and their analogs

are a promising class of compounds with significant biological activities. The antibacterial

studies highlight their potential against both Gram-positive and Gram-negative bacteria, with

some derivatives showing efficacy comparable to standard antibiotics. In the realm of oncology,

these compounds have demonstrated potent cytotoxic effects against various cancer cell lines,

suggesting their potential as lead structures for the development of new anticancer agents.

Further research, including in-vivo studies and exploration of their mechanisms of action, is

warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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